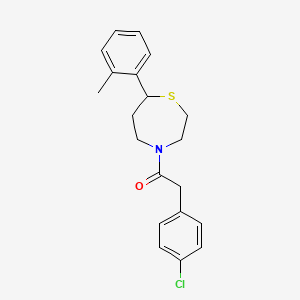
2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C20H22ClNOS and its molecular weight is 359.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone , often referred to as a thiazepane derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16ClNOS
- Molecular Weight : 295.81 g/mol
- IUPAC Name : this compound
The compound features a thiazepane ring, which is known for its potential pharmacological properties, and a chlorophenyl group that may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of thiazepane derivatives, including the compound . It has been shown to exhibit significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
A notable case study involved the use of this compound in combination with standard chemotherapy agents, which resulted in enhanced cytotoxicity compared to monotherapy .
Neuropharmacological Effects
Preliminary research indicates that the compound may exhibit neuropharmacological effects. In animal models, it demonstrated anxiolytic and sedative properties:
- Dosing Regimen : Administered at doses of 10 mg/kg and 20 mg/kg.
- Behavioral Tests : Elevated Plus Maze and Open Field Test showed increased time spent in open arms and reduced locomotion, indicating anxiolytic effects.
These results warrant further investigation into its mechanism of action within the central nervous system .
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : It is suggested that the thiazepane moiety interacts with specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to various receptors, potentially influencing neurotransmitter release.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several thiazepane derivatives, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Case Study 2: Cancer Cell Apoptosis
In a collaborative study between universities, researchers investigated the apoptotic effects of this thiazepane derivative on breast cancer cells. The results indicated a significant increase in apoptosis markers when treated with this compound alongside conventional therapies .
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-24-19)20(23)14-16-6-8-17(21)9-7-16/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZDUPBTJHGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














